molecular formula C10H11ClO2 B14472398 1-Phenylethyl chloroacetate CAS No. 72939-47-0

1-Phenylethyl chloroacetate

Cat. No.: B14472398
CAS No.: 72939-47-0
M. Wt: 198.64 g/mol
InChI Key: WLNYYBUZSZGLBC-UHFFFAOYSA-N
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Description

1-Phenylethyl chloroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenylethyl group attached to a chloroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylethyl chloroacetate can be synthesized through the esterification of chloroacetic acid with 1-phenylethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylethyl chloroacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group in the chloroacetate moiety can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-phenylethanol and chloroacetic acid.

    Oxidation and Reduction: The phenylethyl group can undergo oxidation to form corresponding ketones or reduction to form alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or primary amines are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted esters or amides.

    Hydrolysis: Formation of 1-phenylethanol and chloroacetic acid.

    Oxidation: Formation of acetophenone.

    Reduction: Formation of ethylbenzene.

Scientific Research Applications

1-Phenylethyl chloroacetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Biological Studies: Employed in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: Utilized in the production of specialty chemicals and fragrances.

Mechanism of Action

The mechanism of action of 1-Phenylethyl chloroacetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. The chloroacetate moiety is particularly reactive and can undergo nucleophilic attack by amino acid residues in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

    Phenylethyl acetate: Similar structure but lacks the chloro group.

    Chloroacetic acid esters: Compounds with different alkyl or aryl groups attached to the chloroacetate moiety.

Uniqueness: 1-Phenylethyl chloroacetate is unique due to the presence of both a phenylethyl group and a chloroacetate moiety. This combination imparts distinct reactivity and potential applications compared to other esters. The chloro group enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

72939-47-0

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-phenylethyl 2-chloroacetate

InChI

InChI=1S/C10H11ClO2/c1-8(13-10(12)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

WLNYYBUZSZGLBC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)CCl

Origin of Product

United States

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